![molecular formula C22H22BrNO B5186993 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide, also known as MPP+ or N-methyl-4-phenylpyridinium, is a toxic compound that has been extensively studied for its effects on the nervous system. MPP+ is a quaternary ammonium ion and is structurally similar to the neurotransmitter dopamine. It is commonly used in laboratory experiments to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
作用机制
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ enters dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ selectively damages dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. It has been shown to induce oxidative stress, mitochondrial dysfunction, and cell death in various cell types. 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ has also been shown to induce inflammation and activate microglia in the brain.
实验室实验的优点和局限性
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ is a widely used neurotoxin that has been extensively studied for its effects on the nervous system. It is a reliable tool for inducing neurotoxicity in laboratory animals and cell cultures. However, 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ has limitations in terms of its selectivity and specificity. It selectively damages dopaminergic neurons but does not fully replicate the pathophysiology of Parkinson's disease.
未来方向
Future research on 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ should focus on developing more selective and specific neurotoxins that replicate the pathophysiology of Parkinson's disease. This will allow for a better understanding of the mechanisms underlying the disease and the development of new therapeutic strategies. Additionally, future research should focus on developing more efficient methods for delivering 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ to the brain, as this will facilitate the study of its effects in vivo.
合成方法
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ can be synthesized by various methods, including the oxidation of N-methyl-4-phenylpyridinium iodide or the reaction of N-methyl-4-phenylpyridinium chloride with silver oxide. The most common method is the oxidation of N-methyl-4-phenylpyridine (1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide) with potassium permanganate in the presence of sulfuric acid.
科学研究应用
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ has been extensively used in scientific research to understand the mechanisms of Parkinson's disease. It is commonly used to induce neurotoxicity in laboratory animals and cell cultures. 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ selectively damages dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ has also been used to study the role of oxidative stress in neurodegenerative diseases.
属性
IUPAC Name |
2-(3,5-dimethylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NO.BrH/c1-16-13-17(2)15-23(14-16)18(3)22(24)21-11-9-20(10-12-21)19-7-5-4-6-8-19;/h4-15,18H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWCHAIJIFOLMK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenyl-4-yl-1-methyl-2-oxo-ethyl)-3,5-dimethyl-pyridinium | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

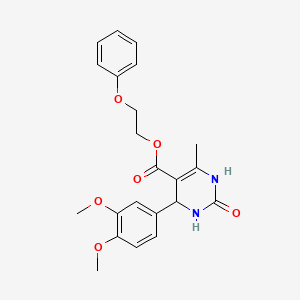
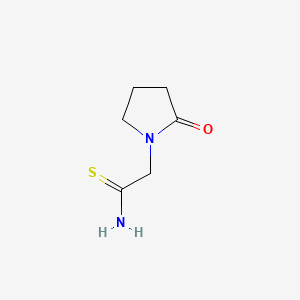
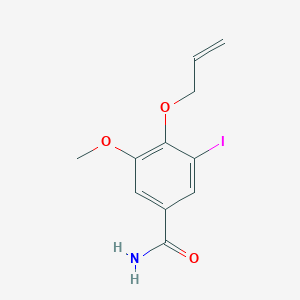
![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)
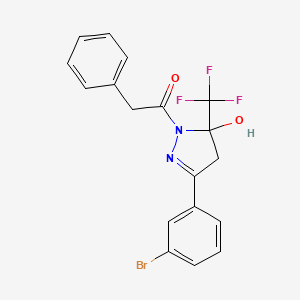
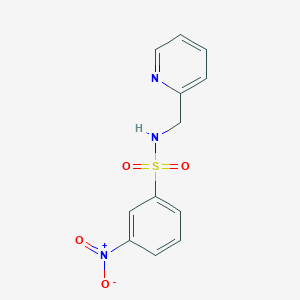
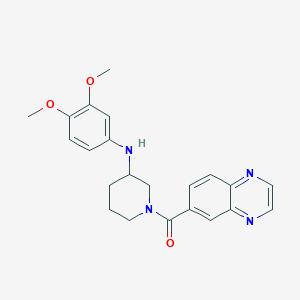
![2-fluoro-N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186972.png)
![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5186987.png)
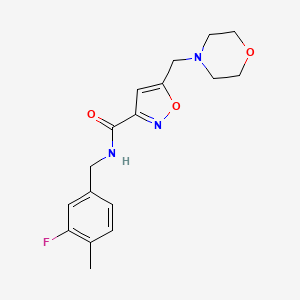
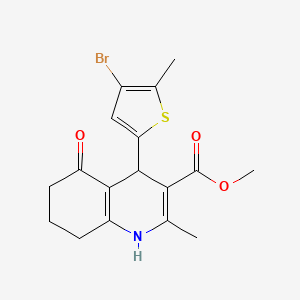
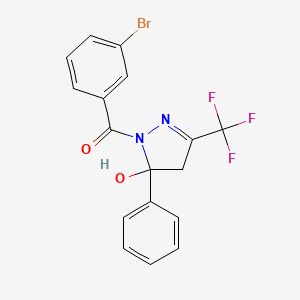
![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)